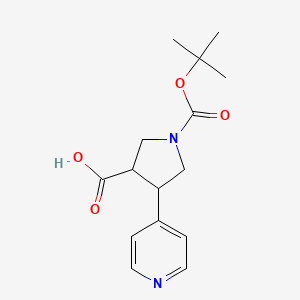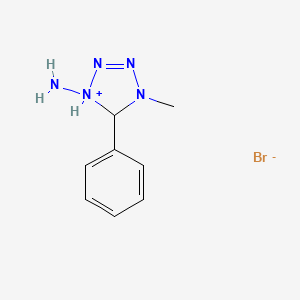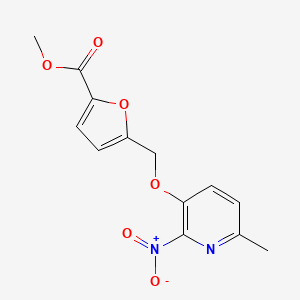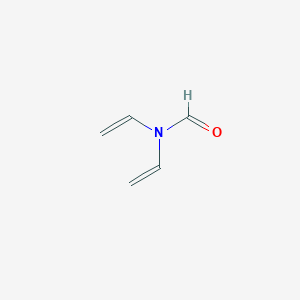
N,N-Diethenylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethenylformamide is an organic compound with the chemical formula C5H7NO It is a derivative of formamide, where the hydrogen atoms on the nitrogen are replaced by ethenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethenylformamide can be synthesized through several methods. One common approach involves the reaction of formamide with acetylene in the presence of a catalyst. The reaction typically occurs under high-pressure conditions and elevated temperatures to facilitate the formation of the ethenyl groups.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions. This method ensures a consistent yield and purity of the compound. The use of catalysts, such as palladium or nickel, is common to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethenylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert this compound to N,N-diethenylamine.
Substitution: The ethenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include this compound oxide, N,N-diethenylamine, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Diethenylformamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of polymers and resins due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism of action of N,N-Diethenylformamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ethenyl groups provide sites for chemical reactivity, allowing the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide: Similar in structure but with methyl groups instead of ethenyl groups.
N,N-Diethylformamide: Contains ethyl groups instead of ethenyl groups.
N,N-Dimethylacetamide: Similar structure with an acetamide group instead of formamide.
Uniqueness
N,N-Diethenylformamide is unique due to the presence of ethenyl groups, which provide distinct chemical reactivity compared to its analogs. This makes it particularly useful in polymerization reactions and as a versatile building block in organic synthesis.
Properties
CAS No. |
681214-58-4 |
|---|---|
Molecular Formula |
C5H7NO |
Molecular Weight |
97.12 g/mol |
IUPAC Name |
N,N-bis(ethenyl)formamide |
InChI |
InChI=1S/C5H7NO/c1-3-6(4-2)5-7/h3-5H,1-2H2 |
InChI Key |
LKIPOGBWSIFYFM-UHFFFAOYSA-N |
Canonical SMILES |
C=CN(C=C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, pentafluoro[(4-iodophenyl)ethynyl]-](/img/structure/B12515097.png)
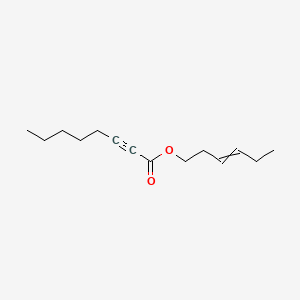
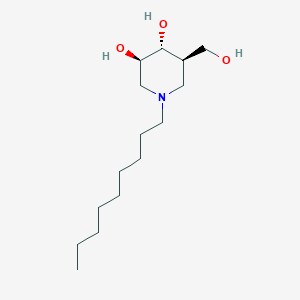
![1-[(3-Methyl-2-oxo-2H-pyran-4-yl)methyl]-5-oxo-L-proline](/img/structure/B12515121.png)

![[(5-Methyl-3-propylhept-5-en-1-yn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12515141.png)


![6-(4-Methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12515146.png)
![2-Pyridinamine, 5-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethyl-](/img/structure/B12515148.png)
![4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12515150.png)
